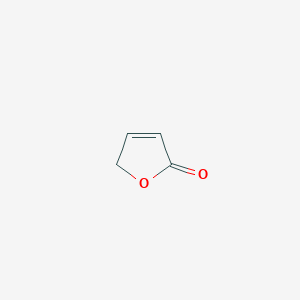

2(5H)-Furanone

Cat. No. B122218

Key on ui cas rn:

497-23-4

M. Wt: 84.07 g/mol

InChI Key: VIHAEDVKXSOUAT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06346629B1

Procedure details

The initial charge was 672 mg (2.6 mmol) of Rh(CO)2acac, 2.25 g (22.3 mmol) of triethylamine and 32.8 g (1.8 mol) of water in 400 ml of dioxane. 8.2 l (0.31 mol) of acetylene were injected at room temperature with stirring to a pressure of 3.6 bar. The pressure was then raised to 200 bar with carbon monoxide. The reaction batch was heated to 120° C., raising the pressure to 248 bar, and subsequently stirred for 2 h. After cooling and reactor decompression, a sample was taken and analyzed by gas chromatography using the technique of the internal standard. Based on the amount of acetylene used, 59% of 2(5H)-furanone and 24% of butyrolactone had formed. 50 bar of hydrogen were then injected at room temperature and the reaction batch heated to 200° C. in the autoclave, raising the pressure to 89 bar. The pressure was then raised to 200 bar with hydrogen, which was followed by 1 h of stirring. After cooling and autoclave decompression the autoclave's effluent was filtered. The filtrate was found to contain only 1% of the rhodium used. The solid filter residue was reusable as catalyst. Following a distillative workup, butyrolactone was isolated in a yield of 81%, based on the amount of acetylene used.

Name

Yield

59%

Name

Yield

24%

Identifiers

|

REACTION_CXSMILES

|

C(N([CH2:6][CH3:7])CC)C.[OH2:8].[CH:9]#[CH:10].[C]=[O:12]>O1CCOCC1.C/C(/O)=C\C(C)=O.[C-]#[O+].[C-]#[O+].[Rh]>[O:8]1[CH2:7][CH:6]=[CH:10][C:9]1=[O:12].[C:9]1(=[O:12])[O:8][CH2:7][CH2:6][CH2:10]1 |f:5.6.7.8,^3:10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

32.8 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

8.2 L

|

|

Type

|

reactant

|

|

Smiles

|

C#C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C#C

|

Step Six

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Seven

|

Name

|

|

|

Quantity

|

672 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to a pressure of 3.6 bar

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The initial charge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were injected at room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

raising the pressure to 248 bar

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

subsequently stirred for 2 h

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reactor decompression, a sample was taken

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(C=CC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 59% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCO1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 24% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |